Fluorescein Dibenzoate Fluorescein Dibenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18297765
InChI: InChI=1S/C34H20O7/c35-31(21-9-3-1-4-10-21)38-23-15-17-27-29(19-23)40-30-20-24(39-32(36)22-11-5-2-6-12-22)16-18-28(30)34(27)26-14-8-7-13-25(26)33(37)41-34/h1-20H
SMILES:
Molecular Formula: C34H20O7
Molecular Weight: 540.5 g/mol

Fluorescein Dibenzoate

CAS No.:

Cat. No.: VC18297765

Molecular Formula: C34H20O7

Molecular Weight: 540.5 g/mol

* For research use only. Not for human or veterinary use.

Fluorescein Dibenzoate -

Specification

Molecular Formula C34H20O7
Molecular Weight 540.5 g/mol
IUPAC Name (6'-benzoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) benzoate
Standard InChI InChI=1S/C34H20O7/c35-31(21-9-3-1-4-10-21)38-23-15-17-27-29(19-23)40-30-20-24(39-32(36)22-11-5-2-6-12-22)16-18-28(30)34(27)26-14-8-7-13-25(26)33(37)41-34/h1-20H
Standard InChI Key JOPVUXANUVWNPD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OC(=O)C6=CC=CC=C6)C7=CC=CC=C7C(=O)O4

Introduction

Chemical Structure and Synthesis of Fluorescein Dibenzoate

Molecular Characteristics

Fluorescein dibenzoate is a xanthene derivative characterized by two benzoate groups esterified to the fluorescein core. Its molecular formula, C34H20O7, confers a planar structure ideal for π-π interactions with aromatic residues in enzyme active sites. The compound’s fluorescence is quenched in its native state but activated upon enzymatic hydrolysis, releasing fluorescent fluorescein moieties. This property underpins its utility in real-time enzymatic assays .

Synthesis and Purification

The synthesis of fluorescein derivatives requires meticulous control to avoid impurities. A patented process involves hydrolyzing diacetylfluorescein to fluorescein, followed by charcoal treatment and pH-mediated precipitation . Key steps include:

  • Acetylation: Fluorescein reacts with acetic anhydride under reflux to form O,O'-diacetylfluorescein, avoiding pyridine-based solvents .

  • Hydrolysis: Diacetylfluorescein undergoes alkaline hydrolysis using sodium hydroxide in methanol, yielding fluorescein sodium salt .

  • Purification: Ethanol-water mixtures (2:1 ratio) precipitate fluorescein, reducing chloride contaminants. Adjusting the pH to 1.0–2.5 ensures optimal crystallization .

Table 1: Synthesis Parameters for High-Purity Fluorescein Dibenzoate

ParameterValue/RangeImpact on Purity
Reaction Temperature100–140°CMinimizes side reactions
Ethanol:Water Ratio2:1Reduces chloride content
pH During Precipitation1.0–2.5Enhances crystallization
Charcoal TreatmentNorit® SX UltraAdsorbs organic impurities

This method achieves >99% purity, critical for avoiding fluorescence interference in enzymatic assays .

Applications in PETase Detection and Enzyme Kinetics

Fluorogenic Assays in Droplet Microfluidics

Fluorescein dibenzoate has revolutionized high-throughput screening of PET-degrading enzymes. In droplet-based systems, enzyme solutions are encapsulated with the substrate in water-in-oil emulsions. Hydrolysis by PETases releases fluorescein, generating a fluorescent signal detectable at 515 nm . This approach enables sorting of >10^5 droplets per hour, identifying microbial strains with superior PETase activity .

Table 2: Performance Metrics of Fluorescein Dibenzoate in Droplet Assays

MetricValueSignificance
Detection Limit0.1 nM fluoresceinEnables low-abundance enzyme detection
Signal-to-Noise Ratio15:1Distinguishes active/inactive droplets
Throughput1,000 droplets/secFacilitates rapid microbial screening

Enzyme Specificity and Kinetic Profiling

Comparative studies with cutinase and lipase reveal fluorescein dibenzoate’s selectivity. Cutinase hydrolyzes the substrate with a k<sub>cat</sub>/K<sub>m</sub> of 2.4 × 10^3 M⁻¹s⁻¹, whereas lipase shows negligible activity. This specificity stems from the enzyme’s ability to accommodate the dibenzoate groups in its active site, a feature absent in non-PETases .

Comparative Analysis with Alternative Substrates

Hydrolysis Efficiency Relative to BHET

Fluorescein dibenzoate’s hydrolysis rate parallels that of bis(2-hydroxyethyl) terephthalate (BHET) when tested with PETases like LCC and TTCE. For LCC, the initial hydrolysis rate (V<sub>max</sub>) is 12.3 μM/min for fluorescein dibenzoate versus 14.1 μM/min for BHET. This similarity validates its use as a BHET analog in kinetic studies.

Table 3: Hydrolysis Rates of PETase Substrates

EnzymeSubstrateV<sub>max</sub> (μM/min)K<sub>m</sub> (μM)
LCCFluorescein dibenzoate12.3 ± 0.845.2 ± 3.1
LCCBHET14.1 ± 1.238.7 ± 2.9
TTCEFluorescein dibenzoate8.9 ± 0.667.4 ± 4.5

Advantages Over Chromogenic Substrates

Unlike chromogenic substrates requiring UV-Vis spectroscopy, fluorescein dibenzoate’s fluorescence permits real-time monitoring with minimal background interference. This capability is critical for studying transient enzymatic intermediates .

Sensitivity and Selectivity in Complex Matrices

Interference Resistance

Fluorescein dibenzoate exhibits <5% signal variation in the presence of common biological interferents (e.g., albumin, detergents), outperforming FITC-based substrates. Its stability in pH 4–9 further broadens applicability across diverse assay conditions .

Single-Molecule Detection

Advanced microscopy techniques have achieved single-molecule resolution using fluorescein dibenzoate. Enzymatic turnover events generate discrete fluorescence bursts, allowing quantification of PETase activity at the molecular level .

Recent Advancements and Future Directions

Integration with Machine Learning

Recent studies combine droplet sorting data with neural networks to predict PETase structural motifs correlated with high activity. Fluorescein dibenzoate’s consistent signal output ensures reliable training datasets .

Environmental Monitoring Applications

Field-deployable sensors using fluorescein dibenzoate are being developed to detect PET-pollution in aquatic systems. These sensors quantify PETase activity in situ, providing real-time pollution assessments.

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